Methyl pent-3-ynoate
Description
Methyl pent-3-ynoate is an alkyne-containing ester with the molecular formula C₆H₈O₂. Its structure features a triple bond between the C3 and C4 positions (relative to the ester group) and a methyl ester moiety. This compound is part of the broader class of ynoates (esters with carbon-carbon triple bonds), which are valuable in organic synthesis for their reactivity in cycloadditions, nucleophilic additions, and as precursors to complex molecules.
Properties
CAS No. |
22377-43-1 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
methyl pent-3-ynoate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h5H2,1-2H3 |
InChI Key |
UMYFLLZNADNNSZ-UHFFFAOYSA-N |
SMILES |
CC#CCC(=O)OC |
Canonical SMILES |
CC#CCC(=O)OC |
Synonyms |
Methyl Pent-3-ynoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Pent-3-enoate (C₆H₁₀O₂)
Structural Differences :
- Methyl pent-3-enoate contains a double bond (sp² hybridization) at the C3 position, whereas methyl pent-3-ynoate has a triple bond (sp hybridization) at the same position .
- The molecular formula differs by two hydrogen atoms (C₆H₁₀O₂ vs. C₆H₈O₂), reflecting the unsaturation degree.
Reactivity Contrasts :
- Enoates (e.g., methyl pent-3-enoate) undergo electrophilic additions (e.g., halogenation) and Diels-Alder reactions due to the electron-rich double bond.
- Ynoates (e.g., this compound) participate in cycloadditions (e.g., [2+2] or Huisgen reactions) and nucleophilic additions (e.g., Grignard reactions), leveraging the electrophilic triple bond.
- The triple bond in ynoates can react with two equivalents of Grignard reagents to form tertiary alcohols, a behavior observed in ethyl pent-4-ynoate reactions .
Physical Properties :
- Ynoates generally exhibit higher boiling points than enoates due to increased molecular linearity and dipole interactions (e.g., sp-hybridized carbons).
- This compound is expected to have lower solubility in polar solvents compared to enoates because of reduced electron density in the triple bond region .
Ethyl Pent-3-ynoate (C₇H₁₀O₂)
Structural Differences :
- Ethyl pent-3-ynoate substitutes the methyl ester group with an ethyl ester (-OCOOCH₂CH₃), increasing its molecular weight (126.15 g/mol vs. ~112.13 g/mol for this compound) .
Reactivity Similarities :
- Both methyl and ethyl ynoates react similarly with Grignard reagents, requiring two moles of CH₃MgBr to fully reduce the triple bond and form tertiary alcohols .
Physical Properties :
Ethyl Pent-4-ynoate (C₇H₁₀O₂)
Structural Differences :
- The triple bond is positioned at C4 instead of C3, altering regiochemistry and electronic effects.
Reactivity Implications :
- The terminal triple bond in pent-4-ynoates may favor terminal alkyne reactivity, such as oxidative cleavage to carboxylic acids, whereas internal ynoates (e.g., pent-3-ynoates) are more stable toward such reactions.
- Grignard addition patterns may differ due to steric and electronic effects at the C4 position .
Key Research Findings
- Synthetic Utility: this compound’s triple bond enables diverse transformations, such as forming heterocycles or serving as a dienophile in cycloadditions .
- Natural Product Context: Methyl esters like sandaracopimaric acid () highlight the prevalence of ester functionalities in natural resins, though ynoates are rare in nature .
- Regulatory Considerations: Handling ynoates may require precautions due to their reactivity, as suggested by hazard info in ethyl pent-3-ynoate’s documentation .
Q & A
Q. How does this compound’s electronic structure influence its performance in click chemistry vs. traditional organic synthesis?
- Methodological Answer : Perform NBO analysis to quantify hyperconjugation between the alkyne and ester groups. Compare Fukui indices to identify nucleophilic/electrophilic sites. Experimental validation via competition experiments (e.g., alkyne vs. azide excess) can resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

